molecular formula C9H11BrN2O4 B062563 Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 163213-29-4

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B062563
CAS No.: 163213-29-4
M. Wt: 291.1 g/mol
InChI Key: UOIHKXZPZGPUMY-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two ester groups at positions 3 and 5, and a bromoethyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 1H-pyrazole-3,5-dicarboxylic acid with bromoethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then brominated to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazoles.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of pyrazole-3,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, yielding the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted pyrazoles with various functional groups.

    Oxidation: Pyrazole-3,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of pyrazole-3,5-dicarboxylate.

Scientific Research Applications

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(2-chloroethyl)-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-(2-iodoethyl)-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate

Uniqueness

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various substituted pyrazoles. Additionally, the compound’s specific structural features contribute to its potential biological activities and applications in scientific research.

Properties

IUPAC Name

dimethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIHKXZPZGPUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363303
Record name Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163213-29-4
Record name Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of this ester (5.0 g, 27.2 mmol) in 150 ml of anhydrous acetonitrile was treated with K2CO3 (5.2 g, 40.0 mmol) and 1,2-dibromoethane (25.0 ml, 291 mmol). The resulting mixture was heated to reflux under argon. After 25 min the reaction suspension was cooled, filtered and the filtrate evaporated to dryness at reduced pressure and placed on a high vacuum line for 12 h. The resulting white solid was recrystalized from hexane to give 3-2 as a white solid.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name

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